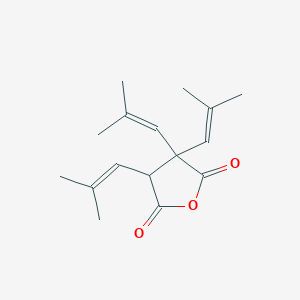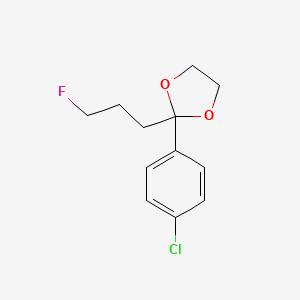
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a chlorophenyl group and a fluoropropyl group attached to the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with 3-fluoropropanol in the presence of an acid catalyst to form the corresponding acetal. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-1,3-dioxolane: Lacks the fluoropropyl group.
2-(3-Fluoropropyl)-1,3-dioxolane: Lacks the chlorophenyl group.
2-Phenyl-1,3-dioxolane: Lacks both the chlorine and fluorine substituents.
Uniqueness
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane is unique due to the presence of both chlorophenyl and fluoropropyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
64053-96-9 |
|---|---|
Fórmula molecular |
C12H14ClFO2 |
Peso molecular |
244.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14ClFO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
Clave InChI |
NTZMPEJOYHXLNM-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CCCF)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


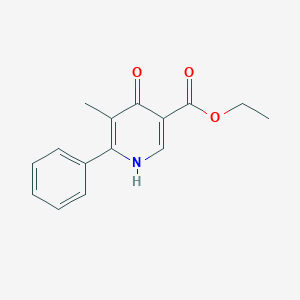

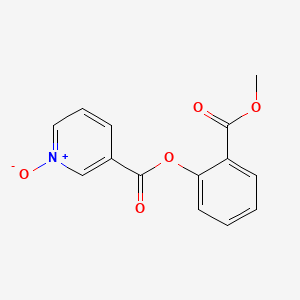


silane](/img/structure/B14494236.png)

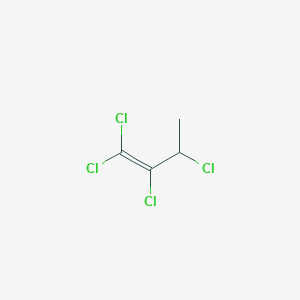
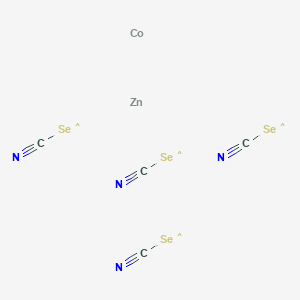
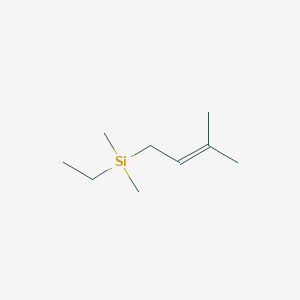
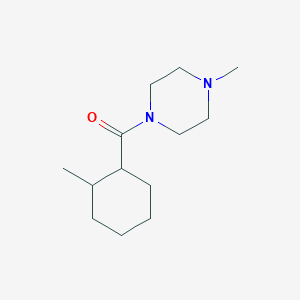
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
